14-Bromotetradecanoic acid
Description
Context and Significance in Lipid Chemistry and Analog Design
In the broad field of lipid chemistry, which encompasses a diverse group of molecules defined by their solubility in nonpolar solvents, fatty acids are fundamental structural components. libretexts.org The strategic placement of a halogen, such as bromine, onto a fatty acid chain creates a powerful tool for chemical synthesis and biological investigation. 14-Bromotetradecanoic acid, as an analog of the naturally occurring myristic acid, serves as a key intermediate in analog design.
The terminal bromine atom is a reactive handle, making the compound a versatile precursor for the synthesis of a variety of ω-functionalized fatty acids. ambeed.com For instance, it has been used as a starting material in the synthesis of 14-azido-tetradecanoic acid, a component for creating chemical probes for imaging, by reacting it with sodium azide. unh.edu It is also employed in multi-step syntheses, such as the preparation of 14-bromo-1-tetradecanol (B1271965) through reduction, demonstrating its role in building complex molecules for further research. louisville.edu This synthetic versatility allows for the creation of tailored molecules to probe lipid-protein interactions, study enzyme mechanisms, and develop novel chemical entities.
Overview of Key Academic Research Domains for Brominated Fatty Acids
Brominated fatty acids, including this compound and its isomers, are utilized across several key academic research domains. Their applications stem from the unique physicochemical properties conferred by the bromine atom.
Metabolic Studies: Brominated fatty acids are instrumental in tracing and understanding lipid metabolism. ontosight.ai They can act as surrogates for their non-brominated counterparts, allowing researchers to follow their uptake and transformation within biological systems. nih.govphysiology.org For example, brominated fatty acids have been used to investigate fatty acid oxidation and the effects of bromide on lipid accumulation in liver cells. nih.gov The presence of the heavy bromine atom also facilitates detection and analysis in metabolomic studies. researchgate.net
Antimicrobial Research: Certain brominated fatty acids have demonstrated significant biological activity, particularly as antimicrobial agents. researchgate.netrasayanjournal.co.in While much of this research has focused on isomers like 2-bromotetradecanoic acid or brominated fatty acids from marine sources like sponges, it highlights a major area of investigation for this class of compounds. researchgate.netrasayanjournal.co.inresearchgate.net These compounds have shown inhibitory activity against various bacteria and fungi. rasayanjournal.co.inresearchgate.net
Food Science and Toxicology: Brominated fatty acids are the principal components of brominated vegetable oil (BVO), an additive historically used in some citrus-flavored soft drinks as an emulsifier. researchgate.netopenochem.org Consequently, analytical methods using gas chromatography-mass spectrometry (GC-MS) have been developed to detect and quantify the methyl esters of brominated fatty acids in beverages and food syrups to monitor their presence. researchgate.net
Structural Isomerism and Research Implications within Bromotetradecanoic Acids
Structural isomers are molecules that share the same molecular formula but differ in the arrangement of their atoms. ibchem.comlibretexts.org In the case of bromotetradecanoic acid (C14H27BrO2), the position of the bromine atom along the 14-carbon chain has profound implications for the molecule's chemical reactivity and biological function.
The research focus on bromotetradecanoic acid isomers differs significantly based on the bromine's location. This compound, with its terminal halogen, is primarily valued as a synthetic intermediate for producing omega-substituted derivatives. unh.edulouisville.edugoogle.com Its terminal bromine can be readily displaced or used in coupling reactions.
In stark contrast, its structural isomer, 2-bromotetradecanoic acid (also known as α-bromomyristic acid), places the bromine atom on the carbon adjacent to the carboxylic acid group. ontosight.ainih.gov This positioning directly influences the molecule's interaction with enzymes that process fatty acids. As a result, 2-bromotetradecanoic acid has been extensively investigated as an inhibitor of enzymes like N-myristoyltransferase and for its potent antifungal properties against various yeast and fungal species. researchgate.netresearchgate.netresearchgate.net The different properties and applications of these two isomers underscore the critical role of atomic arrangement in determining a molecule's function in chemical and biological research.
| Feature | This compound | 2-Bromotetradecanoic Acid |
|---|---|---|
| Position of Bromine | Terminal (ω-carbon) | Alpha (α-carbon) to the carboxyl group ontosight.ai |
| CAS Number | 676-26-6 chemicalbook.com | 10520-81-7 nih.gov |
| Primary Research Focus | Synthetic precursor for ω-functionalized fatty acids and chemical probes unh.edulouisville.edu | Enzyme inhibition (e.g., N-myristoyltransferase) and antimicrobial/antifungal agent researchgate.netresearchgate.netresearchgate.net |
| Key Research Findings | Used to synthesize long-chain azido (B1232118) fatty acids for click chemistry applications unh.edu | Exhibits potent antifungal activity against S. cerevisiae, C. albicans, and C. neoformans researchgate.netresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
14-bromotetradecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27BrO2/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h1-13H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPWMWLQABFAIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCC(=O)O)CCCCCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27BrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Targeted Synthesis of 14-Bromotetradecanoic Acid
The synthesis of this compound can be achieved through several strategic pathways, primarily involving the functionalization of long-chain aliphatic precursors. The choice of method often depends on the availability of starting materials and the desired scale of the reaction.
Strategies from Hydroxy Precursors (e.g., 14-Hydroxytetradecanoic Acid)
A common and direct route to this compound involves the conversion of the terminal hydroxyl group of 14-hydroxytetradecanoic acid into a bromide. The presence of the carboxylic acid moiety necessitates careful selection of reagents to avoid unwanted side reactions, such as esterification.
A typical synthetic sequence involves:
Protection of the Carboxylic Acid: The carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) to prevent it from interfering with the bromination of the alcohol.
Bromination of the Terminal Hydroxyl Group: The hydroxyl group of the protected precursor is then converted to a bromide. Standard methods for this transformation include reaction with hydrobromic acid (HBr), phosphorus tribromide (PBr₃), or employing the Appel reaction (using CBr₄ and PPh₃).
Deprotection: The protecting group on the carboxylic acid is subsequently removed, typically by acid or base-catalyzed hydrolysis, to yield the final product.
Alternatively, direct bromination of 14-hydroxytetradecanoic acid can be achieved under specific conditions that favor the substitution at the hydroxyl group over reactions at the carboxylic acid.
| Step | Reaction | Reagents & Conditions | Purpose |
| 1 | Esterification (Protection) | 14-Hydroxytetradecanoic acid, Methanol (CH₃OH), Acid catalyst (e.g., H₂SO₄) | Protects the carboxylic acid group. |
| 2 | Bromination | Methyl 14-hydroxytetradecanoate, Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄)/Triphenylphosphine (PPh₃) | Converts the terminal hydroxyl group to a bromide. |
| 3 | Hydrolysis (Deprotection) | Methyl 14-bromotetradecanoate, Aqueous acid (e.g., HCl) or base (e.g., NaOH) followed by acidification | Regenerates the carboxylic acid to yield the final product. |
Derivatization from Omega-Functionalized Intermediates
Another effective strategy for synthesizing this compound is through the derivatization of other omega-functionalized long-chain molecules. A notable example is the use of a dicarboxylic acid precursor in a modified Hunsdiecker reaction. alfa-chemistry.comadichemistry.com This reaction facilitates the decarboxylation of a carboxylic acid and its replacement with a halogen. wikipedia.orgbyjus.com
To synthesize this compound, one could start with pentadecanedioic acid (a C15 dicarboxylic acid). The key steps are:
Mono-esterification: One of the two carboxylic acid groups is selectively protected as an ester.
Hunsdiecker Reaction: The remaining free carboxylic acid is converted to its silver salt and then treated with bromine. adichemistry.com This induces decarboxylation and introduces a bromine atom, resulting in a C14 bromo-ester.
Hydrolysis: The ester is hydrolyzed to afford this compound.
The Christol-Firth modification allows for the direct use of the free carboxylic acid with mercuric oxide and bromine, bypassing the need to prepare the silver salt. adichemistry.com
Enantioselective and Regioselective Synthetic Approaches for Brominated Fatty Acids
While this compound itself is achiral, the principles of enantioselective and regioselective bromination are central to the synthesis of a wide range of structurally diverse and biologically active halogenated fatty acids.
Enantioselective bromination is crucial for creating chiral molecules where a bromine atom is introduced at a stereocenter. Catalytic methods, such as enantioselective bromolactonizations promoted by chiral bifunctional catalysts, have been developed to generate C-Br bonds with high enantioselectivity. nih.govrsc.org These reactions proceed by activating an unsaturated carboxylic acid towards cyclization and bromination, resulting in a chiral lactone with a stereodefined bromine atom.
Regioselective bromination focuses on introducing a bromine atom at a specific position along a carbon chain. For terminal bromination, as required for this compound, enzymatic approaches offer high precision. Biocatalytic systems using halogenase enzymes can exhibit remarkable regioselectivity. acs.org For instance, a common biotechnological strategy involves the regioselective hydroxylation of a terminal methyl group by a P450 monooxygenase, followed by the chemical conversion of the resulting primary alcohol to a bromide, as described in section 2.1.1. nih.govfrontiersin.org This chemoenzymatic route leverages the specificity of the enzyme to achieve functionalization at the otherwise unreactive omega position.
This compound as a Building Block in Organic Synthesis
The dual functionality of this compound makes it a highly useful synthon for constructing larger and more complex molecular structures.
Precursor in Very-Long-Chain Fatty Acid (VLCFA) Synthesis
Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbons, are essential components of various biological systems. This compound serves as an excellent C14 building block for the synthesis of VLCFAs through chain-elongation reactions. The terminal bromide acts as an electrophilic site for coupling with a nucleophilic partner.
A common strategy involves the coupling of the corresponding ester of this compound with an organometallic reagent, such as a Grignard reagent or an organocuprate, derived from another long-chain halide. This allows for the precise extension of the carbon skeleton.
| Reactant 1 | Reactant 2 | Coupling Method | Product Type |
| Methyl 14-bromotetradecanoate | Long-chain alkyl magnesium bromide (Grignard reagent) | Organocuprate-catalyzed cross-coupling | Methyl ester of a Very-Long-Chain Fatty Acid |
| 14-Bromotetradecanoate ester | Terminal alkyne | Sonogashira coupling | Omega-alkynyl very-long-chain fatty acid ester |
Role in Complex Molecular Architecture Construction
The bifunctional nature of this compound makes it an ideal precursor for the synthesis of macrocyclic compounds, particularly macrolactones. The molecule contains both a nucleophilic center (the carboxylate) and an electrophilic center (the carbon bearing the bromine). Under high-dilution conditions, which favor intramolecular reactions over intermolecular polymerization, the carboxylate can displace the terminal bromide, leading to the formation of a large ring structure.
This intramolecular cyclization, known as a macrocyclization reaction, is a key step in the synthesis of many naturally occurring bioactive molecules and their analogs. The 14-carbon chain of the precursor dictates the size of the resulting macrocycle.
| Precursor | Reaction Type | Conditions | Product |
| This compound | Intramolecular Williamson Ether Synthesis (for lactonization) | High dilution, Non-nucleophilic base (e.g., Cs₂CO₃) | 15-Pentadecanolide (a 15-membered macrolactone) |
This strategy provides a straightforward entry into the class of macrocyclic lactones, which are of significant interest in medicinal chemistry and materials science.
Esters and Other Derivatives as Synthetic Intermediates
This compound serves as a valuable bifunctional molecule in organic synthesis, with its terminal bromine atom and carboxylic acid group offering two distinct reactive sites. This dual functionality allows for its derivatives, particularly its esters, to be employed as versatile synthetic intermediates in the construction of more complex molecular architectures. The esterification of the carboxylic acid group not only protects it but also modulates the compound's solubility and reactivity, making it amenable to a wider range of reaction conditions.
One of the primary applications of this compound and its derivatives is in substitution and esterification reactions to synthesize compounds with specific functions. The terminal bromine atom can be readily displaced by a variety of nucleophiles, enabling the introduction of different functional groups at the end of the long alkyl chain. This makes it a useful building block for creating amphiphilic molecules with potential applications as surfactants in various industries, including detergents, cosmetics, and in oil fields.
Furthermore, derivatives of this compound are utilized in the preparation of functional polymers. For instance, it can be used to prepare polymer flame retardants, where the bromine content contributes to the material's fire-resistant properties. The long hydrocarbon chain can be incorporated into a polymer backbone, while the reactive terminal group can be used for cross-linking or for attaching other functional moieties.
While specific, highly detailed research findings on the use of this compound esters as intermediates in the synthesis of complex natural products or pharmaceuticals are not extensively documented in readily available literature, its fundamental reactivity profile suggests its utility in the following synthetic strategies:
Synthesis of Macrocycles: The bifunctional nature of this compound esters makes them suitable precursors for the synthesis of macrocyclic compounds. Intramolecular cyclization, where the terminal bromine is displaced by a nucleophile generated from the ester end of the molecule (or a molecule attached to it), can lead to the formation of large ring structures.
Preparation of Functionalized Surfaces: The carboxylic acid or ester group can be used to anchor the molecule to a solid support or surface, while the terminal bromine atom remains available for further chemical modification. This allows for the creation of functionalized surfaces with long alkyl chains, which can alter surface properties such as hydrophobicity or serve as a platform for attaching other molecules.
Synthesis of Bioactive Molecules: Long-chain fatty acids and their derivatives are known to possess biological activity. The ability to functionalize the terminal position of tetradecanoic acid via the bromo-derivative allows for the synthesis of novel fatty acid analogs that could be investigated for their biological properties.
Table 1: Synthetic Applications of this compound Derivatives
| Derivative Type | Synthetic Application | Potential Product Class |
| Esters (e.g., Methyl 14-bromotetradecanoate) | Nucleophilic substitution at the C-Br bond | Functionalized long-chain esters, precursors for macrocyclization |
| Acid Halides (e.g., 14-Bromotetradecanoyl chloride) | Acylation reactions | Amides, complex esters |
| Amides | Further functionalization at the bromine terminus | Bioactive molecules, functional polymers |
| Polymers | Incorporation into polymer backbones | Flame retardants, modified surfaces |
Methodological Advancements in Electro-Organic Synthesis for Fatty Acids
Electro-organic synthesis has emerged as a powerful and environmentally benign alternative to conventional chemical methods for the transformation of organic molecules, including fatty acids. These methods utilize electricity to drive oxidation and reduction reactions, often with high selectivity and without the need for harsh reagents. For fatty acids, the primary electroactive sites are the carboxyl group and any unsaturation in the alkyl chain.
A cornerstone of the electro-organic synthesis of fatty acids is the Kolbe electrolysis . This reaction involves the anodic oxidation of a carboxylate anion, leading to a radical intermediate via decarboxylation. This radical can then dimerize to form a new carbon-carbon bond. In the context of a long-chain fatty acid like this compound, Kolbe electrolysis would be expected to produce 1,26-dibromohexacosane through the coupling of two 13-bromotridecyl radicals.
R-COO⁻ → R• + CO₂ + e⁻ 2 R• → R-R
While the Kolbe reaction is a classic example, advancements in electro-organic synthesis have expanded the scope of transformations possible for fatty acids. These include:
Anodic Oxidation: The anodic oxidation of carboxylic acids can lead to products other than the Kolbe dimer, depending on the reaction conditions and the substrate's structure. For instance, in the presence of suitable nucleophiles, the intermediate radical or a further oxidized carbocation can be trapped to introduce new functional groups. In the case of ω-haloalkanoic acids, intramolecular cyclization can occur if the chain length is appropriate, leading to the formation of lactones. However, for a long-chain compound like this compound, intermolecular reactions are more likely.
Non-Kolbe Electrolysis: Under certain conditions, the oxidation of carboxylic acids can proceed without decarboxylation, leading to the formation of other products. For example, the anodic oxidation of α,β-unsaturated carboxylic acids in the presence of a bromide source has been shown to result in decarboxylative bromination. ccspublishing.org.cn While not directly applicable to the saturated chain of this compound, this demonstrates the versatility of electrochemical methods in manipulating carboxylic acids.
Functional Group Tolerance: A significant advantage of modern electro-organic synthesis is the ability to tolerate a wide range of functional groups. While the terminal bromine in this compound is a reactive handle, electrochemical methods can potentially be tuned to selectively react at the carboxyl group without affecting the C-Br bond, or vice versa. The choice of electrode material, solvent, supporting electrolyte, and current density can all influence the reaction's outcome.
Specific research on the electro-organic synthesis of this compound is not widely reported. However, based on the established principles of fatty acid electrochemistry, several potential transformations can be envisioned.
Table 2: Potential Electro-Organic Transformations of this compound
| Electrochemical Method | Potential Product | Reaction Description |
| Kolbe Electrolysis | 1,26-Dibromohexacosane | Dimerization of two molecules following decarboxylation. |
| Anodic Oxidation (in the presence of a nucleophile Nu⁻) | 14-Bromo-1-nucleo-tridecane | Decarboxylation followed by trapping of the radical or carbocation intermediate. |
| Cathodic Reduction | Tetradecanoic acid | Reduction of the carbon-bromine bond. |
These advanced synthetic methodologies highlight the potential of this compound as a versatile building block in organic chemistry. Its derivatives serve as key intermediates for a range of molecules, and the application of electro-organic synthesis opens up novel and sustainable routes for its transformation.
Applications As Molecular Probes and Tools in Chemical Biology
Design and Synthesis of Labeled 14-Bromotetradecanoic Acid Derivatives
The synthesis of labeled derivatives of this compound is a key strategy for its use in metabolic and imaging studies. The terminal bromine atom provides a reactive handle for the introduction of various tags, including stable isotopes, radiotracers, and bioorthogonal groups.
Stable isotope labeling is a powerful technique for tracing the metabolic fate of molecules in biological systems. nih.govresearchgate.net this compound can be synthesized with stable isotopes, such as deuterium (²H) or carbon-13 (¹³C), incorporated into its structure. These labeled analogues are chemically identical to the unlabeled compound but can be distinguished by mass spectrometry. This allows for the precise tracking of the absorption, distribution, metabolism, and excretion of the fatty acid without the use of radioactivity. capes.gov.brrsc.org
Radiotracers offer another sensitive method for metabolic studies. Carbon-14 (¹⁴C) is a commonly used radioisotope for labeling organic molecules. capes.gov.br The synthesis of [¹⁴C]-14-bromotetradecanoic acid would enable highly sensitive detection in tissues and biological fluids, facilitating studies on its metabolic pathways and incorporation into complex lipids. acs.org For example, studies have utilized ¹⁴C-labeled fatty acids like [¹⁴C]octanoic and [¹⁴C]myristic acids to investigate their transport across the blood-brain barrier. moleculardevices.com Similarly, a ¹⁴C-labeled version of this compound could be employed to study its specific transport and metabolism in various cell types and tissues.
| Isotopic Label | Type | Detection Method | Application in Metabolic Research |
| Deuterium (²H) | Stable Isotope | Mass Spectrometry | Tracing metabolic pathways, quantifying fatty acid flux |
| Carbon-13 (¹³C) | Stable Isotope | Mass Spectrometry, NMR | Elucidating metabolic networks, determining carbon source contributions |
| Carbon-14 (¹⁴C) | Radiotracer | Scintillation Counting, Autoradiography | High-sensitivity tracing of metabolic fate, ADME studies |
Bioorthogonal chemistry refers to chemical reactions that can occur in living systems without interfering with native biochemical processes. semanticscholar.org "Click chemistry," particularly the copper-catalyzed or strain-promoted azide-alkyne cycloaddition, is a prime example of a bioorthogonal reaction used for labeling biomolecules. nih.govnih.gov this compound can be derivatized to include a bioorthogonal handle, such as an alkyne group, transforming it into a powerful probe for lipid imaging. biorxiv.org
The synthesis of a clickable this compound analogue can be achieved by substituting the terminal bromine with an azide-containing moiety, which can then be reacted with a fluorescently-labeled alkyne via click chemistry. Alternatively, and more directly, the bromine can be replaced with a terminal alkyne. This alkyne-tagged fatty acid can be introduced to cells, where it is metabolized and incorporated into various lipid species. Subsequent reaction with a fluorescent azide allows for the visualization of these lipids within the cell, providing insights into lipid trafficking and localization. nih.govnih.gov
Conceptual Synthesis of an Alkyne-Tagged this compound Probe:
Starting Material: this compound
Reaction: Nucleophilic substitution of the terminal bromine with a small alkyne-containing nucleophile.
Product: 14-Alkynyl-tetradecanoic acid (a clickable probe)
This probe can then be used in a two-step labeling procedure for lipid imaging:
Step 1 (Metabolic Labeling): Cells are incubated with the alkyne-tagged this compound, which is incorporated into cellular lipids.
Step 2 (Fluorescent Labeling): The cells are then treated with a fluorescent azide, which specifically reacts with the alkyne tag on the modified lipids, allowing for their visualization by fluorescence microscopy.
Chemical Genetic Systems Development
Chemical genetics utilizes small molecules to perturb protein function, offering a powerful approach to study biological systems. researchgate.net this compound and its derivatives can be employed in the development of chemical genetic systems to probe enzyme function and substrate specificity.
A key application of chemical genetics is the development of engineered enzyme-probe pair systems. In this approach, an enzyme is mutated to accept a modified substrate (the probe) that is not recognized by its wild-type counterpart. This allows for the specific labeling and profiling of the engineered enzyme's activity in a complex biological environment.
Given that enzymes like acyl-CoA synthetases can be engineered to alter their substrate specificity, it is conceivable to develop a system based on this compound. scilit.comnih.gov For instance, an acyl-CoA synthetase could be rationally mutated to preferentially recognize and activate this compound or a derivatized version of it. This engineered enzyme, when expressed in cells, would specifically process the this compound probe. If the probe is also equipped with a reporter tag (e.g., an alkyne for click chemistry), its incorporation into downstream metabolic pathways can be tracked, providing a readout of the engineered enzyme's activity.
| Component | Description | Role in the System |
| Engineered Enzyme | An acyl-CoA synthetase mutated to have enhanced specificity for this compound. | To specifically activate the probe in a cellular context. |
| Molecular Probe | This compound, potentially with a reporter tag. | To be selectively recognized and processed by the engineered enzyme. |
| Reporter Tag | An alkyne or other bioorthogonal handle attached to the probe. | To allow for the visualization or enrichment of the products of the engineered enzyme's activity. |
Advanced Lipidomics and Metabolomics Research Methodologies
Lipidomics and metabolomics aim to comprehensively identify and quantify the complete set of lipids and metabolites within a biological system. nih.gov Labeled derivatives of this compound serve as valuable tools in these fields, particularly for tracing metabolic fluxes.
Metabolic flux analysis is the study of the rates of metabolic reactions in a biological system. Stable isotope-labeled fatty acids are powerful tracers for quantifying fatty acid flux. nih.govbioassaysys.com By introducing a labeled fatty acid into a biological system, researchers can track its incorporation into various lipid species over time, providing a dynamic view of lipid metabolism.
A stable isotope-labeled version of this compound (e.g., deuterated or ¹³C-labeled) can be used as a tracer for both in vivo and in vitro fatty acid flux analysis. In an in vivo setting, the labeled fatty acid can be administered to an organism, and its distribution and incorporation into the lipids of various tissues can be analyzed. bioassaysys.com In in vitro studies, cultured cells can be incubated with the labeled fatty acid, and its uptake and metabolism can be monitored in a controlled environment. nih.gov The presence of the bromine atom may influence its metabolism, potentially providing unique insights into the handling of modified fatty acids by cellular machinery. Studies on the metabolism of other brominated fatty acids have shown that they are indeed metabolized, suggesting that this compound would be a viable tracer.
Methodologies for Assessing Tissue-Specific Fatty Acid Utilization
The assessment of how different tissues absorb and utilize fatty acids is crucial for understanding metabolic processes in both healthy and diseased states. Molecular probes, particularly fatty acid analogs, are instrumental in these investigations. While direct studies specifying the use of this compound as a molecular probe for tissue-specific fatty acid utilization are not extensively detailed in available research, the principles of its application can be inferred from methodologies employing similar brominated fatty acids and other modified fatty acid tracers.
The core principle behind using a fatty acid analog like this compound is to introduce a molecule that mimics natural fatty acids in its transport and initial metabolic pathways but can be detected and traced due to its unique properties, such as the presence of a bromine atom. This allows researchers to monitor its uptake, distribution, and metabolic fate within various tissues.
One established methodology involves the administration of brominated fatty acids, followed by the analysis of their distribution in different tissues. For instance, studies on rats fed brominated vegetable oils have shown that brominated fatty acids, such as dibromostearic acid and its metabolites like dibromopalmitic and dibromomyristic acids, accumulate in tissues like the liver, heart, and adipose tissue nih.gov. The concentration of these brominated fatty acids in specific tissues can be quantified using techniques like gas chromatography with halogen-specific detection and gas chromatography-mass spectrometry nih.gov. This approach provides insights into which tissues are primary sites of uptake and storage for these types of fatty acids.
Another common technique is the use of radiolabeled fatty acid analogs. For example, 14(R,S)-[18F]fluoro-6-thia-heptadecanoic acid (FTHA) is a long-chain fatty acid analog used with positron emission tomography (PET) to study fatty acid metabolism in human heart and skeletal muscle nih.gov. The accumulation of radioactivity in a particular tissue is indicative of the rate of fatty acid uptake and can also provide information on the balance between fatty acid oxidation and storage in triglycerides nih.gov. Similarly, 3H-bromopalmitate, a non-β-oxidizable fatty acid analog, has been used to measure fatty acid uptake and clearance in plasma and its distribution in cardiac and skeletal muscle nih.gov.
These methodologies highlight a general framework for how this compound could be employed as a molecular probe. A hypothetical study might involve the following steps:
Synthesis of a Labeled Analog: To enhance detection, this compound could be synthesized with a radioactive isotope, such as Carbon-14, or a fluorescent tag.
In Vivo Administration: The labeled this compound would be introduced into an animal model, typically through oral gavage or intravenous injection.
Tissue Harvesting and Analysis: After a specific time, various tissues of interest (e.g., heart, liver, skeletal muscle, adipose tissue) would be collected.
Quantification: The concentration of the labeled this compound and its potential metabolites in each tissue would be measured using appropriate detection methods (e.g., liquid scintillation counting for radiolabels, fluorescence microscopy for fluorescent tags, or mass spectrometry for the bromo- a anlog itself).
The resulting data would allow for a comparative analysis of fatty acid uptake and accumulation across different tissues, providing valuable information on tissue-specific fatty acid utilization.
While specific research findings on the use of this compound in this context are limited, the data from studies on other brominated fatty acids can serve as a proxy for the expected outcomes. The following table summarizes findings from a study on the distribution of brominated fatty acids in rat tissues after oral administration of brominated vegetable oils nih.gov.
| Tissue | Detected Brominated Fatty Acids | Key Findings |
|---|---|---|
| Liver | Dibromostearic acid, Tetrabromostearic acid, Dibromopalmitic acid, Dibromomyristic acid | Significant accumulation of various brominated fatty acids and their metabolites. |
| Heart | Dibromostearic acid, Tetrabromostearic acid, Dibromopalmitic acid, Dibromomyristic acid | Accumulation of brominated fatty acids, indicating uptake by cardiac tissue. |
| Adipose Tissue | Dibromostearic acid, Tetrabromostearic acid, Dibromopalmitic acid, Dibromomyristic acid | Serves as a storage site for brominated fatty acids. |
| Blood | No brominated fatty acids or their metabolites detected. | Suggests rapid clearance from the bloodstream and uptake into tissues. |
Role in Advanced Materials Science and Supramolecular Assemblies
Engineering of Self-Assembled Monolayers (SAMs)
Self-assembled monolayers (SAMs) are highly ordered molecular layers that spontaneously form on a solid surface. The formation of SAMs is a popular method for modifying the surface properties of metals and metal oxides. Alkanethiols on gold are a widely studied example of SAMs.
While specific studies focusing exclusively on 14-bromotetradecanoic acid for SAMs are not extensively documented, its structural characteristics allow for predictable behavior in forming such monolayers. The carboxylic acid head of this compound can anchor the molecule to various oxide surfaces, such as silver oxide, aluminum oxide, and copper oxide, through acid-base interactions. The long hydrocarbon chain (13 methylene (B1212753) groups) promotes van der Waals interactions between adjacent molecules, leading to the formation of a densely packed and ordered monolayer.
A key feature of SAMs formed from this compound is the presentation of the terminal bromine atoms at the monolayer-air or monolayer-solvent interface. This bromine functionality provides a reactive site for further chemical modifications, a strategy known as "surface engineering." For instance, the bromine can be substituted via nucleophilic substitution reactions to introduce a wide array of other functional groups, thereby tailoring the surface chemistry for specific applications. This versatility makes this compound a valuable building block in the bottom-up fabrication of functional surfaces.
Interfacial Chemistry and Surface Modification Studies
The unique structure of this compound makes it a versatile tool in interfacial chemistry and for studies on surface modification. The ability to anchor to a surface via the carboxyl group and present a reactive bromine terminus allows for the systematic alteration of surface properties.
This compound can be used to create surfaces with controlled wettability, adhesion, and chemical reactivity. For example, a surface modified with a SAM of this compound would initially exhibit properties determined by the exposed bromine atoms. Subsequent chemical reactions at this bromine-terminated interface can be performed to introduce different functionalities. This step-wise modification is crucial for fundamental studies of interfacial phenomena and for creating complex surface architectures.
The applications of such surface modifications are broad, ranging from the creation of biocompatible surfaces for medical implants to the development of sensors and electronic devices. The ability to precisely control the chemical composition of a surface at the molecular level is a cornerstone of modern materials science, and molecules like this compound are instrumental in achieving this control.
Ligand Design for Perovskite Nanocrystal Surface Passivation
In the burgeoning field of perovskite nanocrystals, surface passivation is critical for achieving high photoluminescence quantum yields (PLQY) and enhancing stability. Ligands play a crucial role in passivating surface defects, which are often associated with halide vacancies.
Recent research has highlighted the effectiveness of bidentate ligands in strongly binding to the perovskite surface and passivating defects. While research on this compound in this specific context is emerging, a closely related compound, 2-bromohexadecanoic acid (BHA), has been successfully employed as a bidentate auxiliary ligand for cesium lead halide (CsPbX₃) perovskite nanocrystals. acs.org
In this analogous system, it is believed that the carboxyl oxygen and the ortho-bromine atoms of BHA enhance the binding strength of the ligand to the surface of the perovskite nanocrystals. acs.org This bidentate chelation effect effectively passivates halide vacancies. The substitution of a portion of the commonly used oleic acid ligands with BHA in the synthesis of CsPbBr₃ and CsPbBr₁.₅I₁.₅ nanocrystals resulted in a significant increase in PLQY to 97% and superior photostability under continuous ultraviolet light exposure. acs.org
Given the structural similarity, this compound is a promising candidate for a similar role in perovskite nanocrystal passivation. The principles of bidentate chelation through the carboxylic acid and the bromine atom would be analogous, potentially leading to enhanced performance and stability of perovskite-based optoelectronic devices.
Interactive Data Table
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₇BrO₂ | sigmaaldrich.com |
| Molecular Weight | 307.27 g/mol | N/A |
| Appearance | Colorless to light yellow solid | |
| Melting Point | 40-45 °C | |
| Boiling Point | 310-320 °C | |
| Solubility | Soluble in ethers and chlorinated hydrocarbons; insoluble in water |
Future Research Directions and Theoretical Perspectives
Computational Chemistry and Molecular Dynamics Simulations
Computational chemistry offers a powerful, resource-efficient way to predict the behavior and properties of molecules like 14-Bromotetradecanoic acid before engaging in extensive laboratory work. mdpi.com Molecular dynamics (MD) simulations, in particular, can provide profound insights into the dynamic behavior of this fatty acid analog in complex biological environments. nih.gov
Future computational studies could focus on several key areas. Firstly, quantum chemical methods can be employed to perform detailed electronic structure analyses, helping to pinpoint reactive sites and predict thermodynamic properties such as dissociation constants (pKa) in aqueous solutions. mdpi.com Secondly, MD simulations can model the interaction of this compound with cell membranes. Such simulations would clarify how the terminal bromine atom affects its incorporation into lipid bilayers, its transmembrane movement, and its influence on membrane fluidity and order. nih.gov These simulations can reveal conformational changes and preferred orientations within the membrane, which are crucial for understanding its potential biological activity. nih.gov
| Research Question | Proposed Computational Approach | Potential Insights |
| What is the pKa and lipophilicity of this compound? | Quantum Chemistry Calculations (e.g., DFT) | Prediction of solubility, distribution, and potential for passive diffusion across biological membranes. mdpi.com |
| How does this compound interact with and permeate a lipid bilayer? | All-atom or Coarse-Grained Molecular Dynamics (MD) Simulations | Understanding of membrane partitioning, local disruption, and mechanism of cellular uptake. nih.gov |
| What are the stable conformations of the compound in different solvent systems? | Conformational Analysis via MD or Monte Carlo simulations | Insight into the molecule's flexibility and the shapes it can adopt to interact with biological targets. |
| How does it bind to potential protein targets (e.g., fatty acid binding proteins)? | Molecular Docking followed by MD Simulations and Free Energy Calculations | Identification of potential binding pockets, key interacting residues, and estimation of binding affinity. mdpi.commdpi.com |
Exploration of Novel Biological Targets and Pathways
The structural similarity of this compound to the natural saturated fatty acid, myristic acid, suggests that it could interact with biological targets and pathways involved in lipid metabolism. nih.gov A key future direction is the systematic exploration of these potential interactions. As a halogenated fatty acid, it may act as an inhibitor or modulator of enzymes that process fatty acids, such as acyl-CoA synthetases or fatty acid elongases.
Identifying the specific molecular targets is a critical step. While DNA is a common target for certain therapeutic compounds, the structure of this compound makes proteins and enzymes a more probable site of action. mdpi.com Techniques such as thermal shift assays, affinity chromatography, and activity-based protein profiling could be employed to identify binding partners in cell lysates. Once a target is identified, further studies can elucidate the mechanism of action, determining whether the compound acts as a competitive or allosteric inhibitor. Unraveling these interactions could reveal novel therapeutic strategies for metabolic disorders or other diseases where lipid signaling pathways are dysregulated.
Integration with Systems Biology and Proteomics Approaches
To understand the broader biological impact of this compound, its effects must be studied at a systemic level. Proteomics offers a powerful tool for analyzing changes in the entire protein landscape of a cell or organism upon treatment with the compound. nih.gov By using techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers can generate a global snapshot of protein expression. nih.gov
A comparative proteomic analysis of cells treated with this compound versus a control (e.g., myristic acid) could reveal significantly up- or down-regulated proteins. nih.gov This data can provide clues about the cellular pathways being perturbed. For instance, if proteins involved in oxidative stress or specific metabolic pathways are differentially expressed, it would point toward the compound's primary mechanisms of action. nih.gov Integrating this proteomic data with metabolomic and transcriptomic data would provide a comprehensive, multi-omics view of the compound's cellular effects, enabling the construction of detailed network models of its biological activity.
| Omics Approach | Experimental Technique | Data Generated | Biological Questions Answered |
| Proteomics | LC-MS/MS-based quantitative proteomics | Differential protein expression profiles | Which cellular pathways are most affected by the compound? nih.gov |
| Metabolomics | Mass Spectrometry or NMR-based metabolomics | Changes in the levels of endogenous small-molecule metabolites | How does the compound alter cellular metabolism and bioenergetics? |
| Transcriptomics | RNA-Sequencing (RNA-Seq) | Genome-wide changes in gene expression | What are the upstream regulatory effects that lead to proteomic changes? |
Development of Next-Generation Chemical Probes and Reagents
The inherent chemical properties of this compound make it an excellent scaffold for the development of next-generation chemical probes and reagents. The terminal bromine atom serves as a versatile chemical handle for further modification. This allows for its use in a variety of applications beyond its role as a simple synthetic intermediate.
For example, the bromine can be substituted via nucleophilic substitution reactions to attach reporter groups such as fluorophores (for imaging), biotin (B1667282) (for affinity purification), or photo-crosslinkers (for target identification). This would transform the simple fatty acid into a powerful tool for studying lipid biology. A fluorescently-tagged version could be used to visualize its uptake and subcellular localization in real-time using microscopy. An alkyne- or azide-modified version could be used in click chemistry reactions to label binding partners in situ. These chemical probes would be invaluable for dissecting the specific pathways and proteins that interact with long-chain fatty acids.
Q & A
Q. What ethical guidelines apply to studies using this compound in animal models?
- Methodological Answer : Adhere to institutional animal care guidelines (e.g., NIH or ARRIVE). Justify dosing regimes based on preliminary toxicity data and minimize animal numbers via power analysis. Disclose conflicts of interest, particularly if sourcing the compound from commercial collaborators .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
